molecular formula C24H23N5O3 B2988299 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-47-4

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2988299
CAS No.: 1115336-47-4
M. Wt: 429.48
InChI Key: ZRMPGMNCAMOEPV-UHFFFAOYSA-N
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Description

The compound 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine-2,4-dione core fused with a phenyl group at position 7 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl substituent at position 3. This structure combines a bicyclic aromatic system with a piperazine-derived side chain, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c30-20(28-13-11-27(12-14-28)18-9-5-2-6-10-18)16-29-23(31)22-21(26-24(29)32)19(15-25-22)17-7-3-1-4-8-17/h1-10,15,25H,11-14,16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMPGMNCAMOEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_4O_3, with a molecular weight of 398.46 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core linked to a phenylpiperazine moiety through an oxoethyl group.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity
    • The compound has shown promising anticancer effects in various cell lines. For instance, it demonstrated significant cytotoxicity against HCT116 and MCF7 cancer cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively . This indicates a potent inhibitory effect on cancer cell proliferation.
  • Anti-inflammatory Properties
    • Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit anti-inflammatory activities by selectively inhibiting cyclooxygenase enzymes (COX). The compound's structural similarity to known COX inhibitors suggests it may possess similar properties .
  • Mechanism of Action
    • The proposed mechanism involves the interaction with COX enzymes, particularly COX-2, which plays a significant role in inflammatory processes. Molecular docking studies have indicated that the compound can bind effectively to the active site of COX enzymes, potentially leading to reduced inflammation and pain .

Case Studies

A selection of case studies highlights the biological activity of this compound:

Study ReferenceBiological ActivityCell Line/ModelIC50 Value
Li et al. AnticancerHCT1160.39 µM
Li et al. AnticancerMCF70.46 µM
Malinka et al. Anti-inflammatoryIn vitro assaysNot specified

Pharmacological Implications

Given its anticancer and anti-inflammatory properties, this compound holds potential for development as a therapeutic agent in oncology and pain management. Further research is necessary to fully elucidate its efficacy and safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally analogous molecules from recent literature (Table 1). Key differences lie in the core heterocyclic system, substituent positions, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents logP
Target Compound Pyrrolo[3,2-d]pyrimidine C₂₃H₂₃N₅O₃* 423.46* 7-phenyl; 3-(2-oxo-4-phenylpiperazinyl) ~2.1†
1,3-diethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione Pyrrolo[2,3-d]pyrimidine C₂₂H₂₇N₅O₃ 409.49 1,3-diethyl; 7-(2-oxo-4-phenylpiperazinyl) N/A
5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine C₂₂H₂₅N₅O₄ 423.47 5-ethoxy; 1-methyl; pyridine-fused core 1.4868

*Estimated based on structural similarity; †Predicted using fragment-based methods.

Core Heterocyclic System

  • Target Compound: The pyrrolo[3,2-d]pyrimidine core (5-membered pyrrole fused to 6-membered pyrimidine at positions 3 and 2) differs from the pyrrolo[2,3-d]pyrimidine in , where fusion occurs at positions 2 and 3.
  • Pyrido[2,3-d]pyrimidine (): Replaces the pyrrole ring with pyridine, increasing aromaticity and rigidity. This enhances metabolic stability but may reduce solubility due to lower polarity .

Substituent Analysis

  • Position 3 : All three compounds share a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at position 3. This motif is critical for interactions with serotonin or dopamine receptors, though steric effects from adjacent substituents (e.g., 1,3-diethyl in ) may modulate potency .
  • Position 7 (Target) vs. Position 5 () : The target’s 7-phenyl group occupies a distinct region compared to the 5-ethoxy group in . Ethoxy groups typically enhance lipophilicity (logP = 1.4868 in ), whereas phenyl rings may contribute to π-π stacking interactions .

Physicochemical Properties

  • logP : The target’s predicted logP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. ’s compound (logP = 1.4868) is less lipophilic, likely due to the polar ethoxy group.
  • Polar Surface Area (PSA) : The pyrido[2,3-d]pyrimidine in has a PSA of 68.498 Ų, indicating moderate solubility. The target’s PSA is expected to be lower due to the absence of ethoxy groups, favoring CNS penetration .

Research Implications

While crystallographic data for the target compound are unavailable, methodologies like SHELX () could resolve its 3D structure, clarifying substituent orientation and intermolecular interactions . The structural diversity among analogs highlights the importance of core and substituent optimization for tuning pharmacological profiles.

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